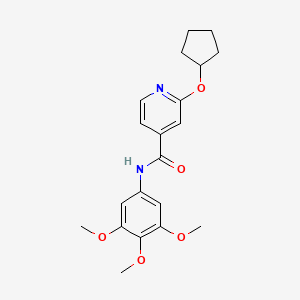
2-(cyclopentyloxy)-N-(3,4,5-trimethoxyphenyl)isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(cyclopentyloxy)-N-(3,4,5-trimethoxyphenyl)isonicotinamide” is a chemical compound that contains a 3,4,5-trimethoxyphenyl (TMP) group . The TMP group is a pharmacophore present in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .
Molecular Structure Analysis
The TMP group, a six-membered electron-rich ring, is one of the most critical and valuable cores of a variety of biologically active molecules found either in natural products or synthetic compounds . It has been incorporated in a wide range of therapeutically interesting drugs .Wissenschaftliche Forschungsanwendungen
Antiproliferative Activities in Cancer Treatment
The compound’s 3,4,5-trimethoxyphenyl (TMP) moiety plays a critical role in maintaining suitable molecular conformations of CBSIs (colchicine binding site inhibitors). CBSIs, like VERU-111, hold great potential for developing new generations of antimitotic drugs. Unlike existing tubulin inhibitors (such as paclitaxel), CBSIs are less susceptible to resistance caused by drug efflux pumps. The TMP moiety contributes to their high binding affinities to tubulin, making them effective in inhibiting tumor cell proliferation .
Tubulin Inhibition and Microtubule Disruption
The compound directly binds to the colchicine site on tubulin, disrupting microtubule dynamics. By interfering with microtubule assembly and disassembly, it affects cell division, migration, and intracellular transport. Researchers explore its potential as an alternative to existing tubulin-targeting drugs .
Anti-Inflammatory Properties
Studies suggest that compounds containing the 3,4,5-trimethoxyphenyl ring exhibit anti-inflammatory effects. These properties may be valuable in managing inflammatory conditions, although further research is needed to elucidate the underlying mechanisms .
Antibacterial Activity
While not extensively studied, the compound’s structural features may contribute to antibacterial properties. Investigating its effects against specific bacterial strains could provide insights into novel therapeutic approaches .
Analgesic Potential
Given its structural resemblance to certain analgesic agents, researchers have explored its potential as a pain-relieving compound. However, more rigorous studies are necessary to validate its efficacy and safety .
Neuroprotective Effects
The TMP moiety’s presence suggests possible neuroprotective properties. Investigating its impact on neuronal health, synaptic function, and neurodegenerative diseases could yield valuable findings .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-cyclopentyloxy-N-(3,4,5-trimethoxyphenyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5/c1-24-16-11-14(12-17(25-2)19(16)26-3)22-20(23)13-8-9-21-18(10-13)27-15-6-4-5-7-15/h8-12,15H,4-7H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQWJOOORLBOCOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CC(=NC=C2)OC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclopentyloxy)-N-(3,4,5-trimethoxyphenyl)isonicotinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

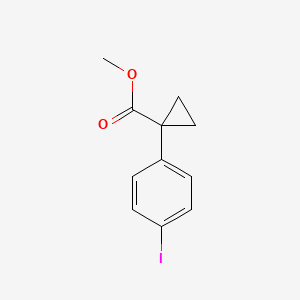
![1-(2-Methoxyethyl)-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea](/img/structure/B2452637.png)
![N-(4-acetamidophenyl)-2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2452640.png)
![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-3-nitrobenzenesulfonamide](/img/structure/B2452641.png)
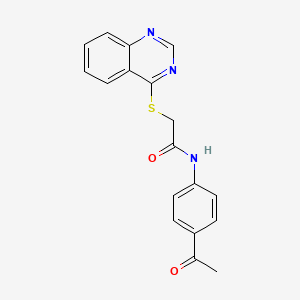
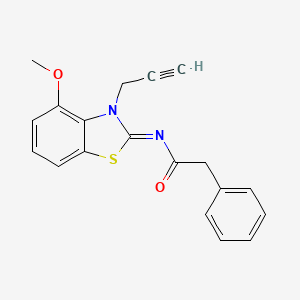

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3,4,5-triethoxybenzamide](/img/structure/B2452647.png)
![2-methoxy-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2452648.png)
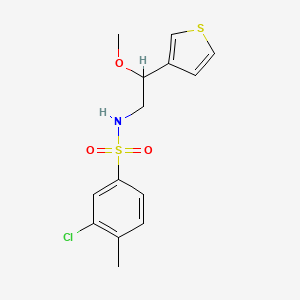
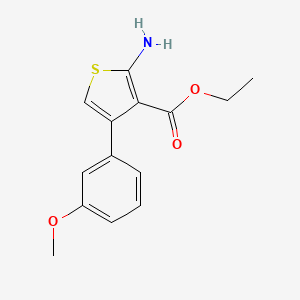
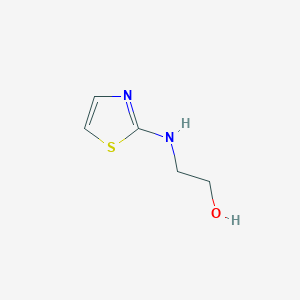

![(E)-ethyl 6-ethyl-2-(3-(furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2452658.png)